2,4-Diaminobutanoic acid hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diaminobutanoic acid hydrobromide can be synthesized by reacting 2,4-diaminobutanoic acid with hydrobromic acid. The reaction typically takes place in an appropriate solvent, and the temperature and reaction conditions are carefully controlled to optimize yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process includes the purification of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminobutanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different amine derivatives .
Scientific Research Applications
2,4-Diaminobutanoic acid hydrobromide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,4-diaminobutanoic acid hydrobromide involves the inhibition of GABA transaminase, an enzyme responsible for converting GABA back to glutamate. By inhibiting this enzyme, the compound increases GABA levels, which can have various physiological effects . Additionally, it acts as a GABA reuptake inhibitor, further elevating GABA levels .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutyric acid: The parent compound without the hydrobromide component.
Beta-N-methylaminoalanine (BMAA): A structural analogue with similar neurotoxic properties.
Uniqueness
2,4-Diaminobutanoic acid hydrobromide is unique due to its specific inhibitory effects on GABA transaminase and its ability to act as a GABA reuptake inhibitor. These properties make it valuable in both research and industrial applications .
Properties
IUPAC Name |
2,4-diaminobutanoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCHWEZQMFNGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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